molecular formula C20H18FN3O4S B5411915 2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide

2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B5411915
M. Wt: 415.4 g/mol
InChI Key: SOGLHWNMCLLVHC-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of cost-effective reagents, the use of environmentally friendly solvents, and the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups.

Scientific Research Applications

2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}benzamide include:

  • 2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide
  • 2-fluoro-N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}propionamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorine atom, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-N-[2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-28-19-7-6-15(29(26,27)23-13-14-8-10-22-11-9-14)12-18(19)24-20(25)16-4-2-3-5-17(16)21/h2-12,23H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGLHWNMCLLVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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